Thermodynamic Properties of 4-Chloro-6-nitrosopyrimidine
Thermodynamic Properties of 4-Chloro-6-nitrosopyrimidine
Executive Summary
4-Chloro-6-nitrosopyrimidine is a high-value heterocyclic intermediate characterized by a dynamic thermodynamic profile. Unlike standard stable reagents, this compound exhibits significant nitroso-dimer isomerism , existing primarily as a colorless azodioxy dimer in the solid state and dissociating into a reactive blue/green monomer in solution or upon heating.
This guide provides a comprehensive thermodynamic framework for researchers handling this compound. It moves beyond static data points to explain the energetic behaviors—specifically the monomer-dimer equilibrium, thermal decomposition pathways, and solubility parameters—critical for its use in the synthesis of purine analogs and pteridines.
Structural Thermodynamics & Phase Behavior[1]
The thermodynamic identity of 4-chloro-6-nitrosopyrimidine is defined by the reversible equilibrium between its monomeric and dimeric forms. Understanding this is a prerequisite for accurate thermal analysis.
The Monomer-Dimer Equilibrium
In the solid state, C-nitroso compounds stabilize through N=N bond formation, creating an azodioxy dimer . Upon input of enthalpy (heat or solvation), this bond ruptures to release the monomer.
-
Solid State: Azodioxy dimer (Colorless to pale yellow crystalline solid).
-
Solution/Melt: Nitroso monomer (Characteristic blue/green color).
-
Thermodynamic Driver: The dimerization enthalpy (
) for aromatic nitroso compounds is typically -15 to -25 kcal/mol .
Predicted Physicochemical Properties
As direct experimental values for this specific intermediate are often proprietary or determined in-situ, the following are high-confidence estimates based on structural analogs (e.g., 4,6-dichloro-5-nitropyrimidine and nitrosobenzene derivatives).
| Property | Estimated Value | Thermodynamic Context |
| Melting Point (Dimer) | 95 – 115 °C | Often accompanied by simultaneous dissociation and decomposition. |
| Boiling Point | N/A (Decomposes) | The N-O bond is labile; sublimation may occur under high vacuum. |
| +20 to +40 kJ/mol | Endothermic formation due to the high-energy nitroso group and strained ring. | |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity; soluble in DCM, EtOAc, and DMSO. |
| pKa (Predicted) | ~0.5 – 1.5 | Weakly basic pyrimidine nitrogens; electron-withdrawing Cl/NO groups reduce basicity. |
Experimental Characterization Protocols
To validate the thermodynamic properties of your specific batch, use the following self-validating protocols. These are designed to distinguish between simple phase changes and potentially hazardous decomposition.
Differential Scanning Calorimetry (DSC) Workflow
Objective: Determine the dissociation temperature (
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried solid into a hermetically sealed aluminum pan (pinhole lid recommended to prevent pressure rupture if gas evolution occurs).
-
Reference: Empty aluminum pan.
-
Ramp: Heat from 25 °C to 250 °C at 5 °C/min (slower rates resolve the dimer dissociation from melting).
-
Signal Interpretation:
-
Event A (Endotherm ~90-110°C): Dimer dissociation/Melting.
-
Event B (Exotherm >160°C): Irreversible decomposition (C-NO cleavage).
-
Safety Note: If the exotherm is sharp (>500 J/g), the compound is potentially shock-sensitive. Conduct a small-scale TGA first.
UV-Vis Determination of Dimerization Constant ( )
Objective: Quantify the monomer concentration in solution.
Mechanism: The nitroso monomer exhibits a weak, forbidden
Protocol:
-
Prepare a stock solution in Dichloromethane (DCM).
-
Measure absorbance at
nm at five different temperatures (e.g., 10, 20, 30, 40, 50 °C). -
Calculation: Plot
vs (Van 't Hoff plot).-
Slope =
-
Intercept =
-
Synthesis & Reaction Energetics[2]
The synthesis of 4-chloro-6-nitrosopyrimidine typically involves the oxidation of a hydroxylamine precursor.[1] This is an exothermic process requiring strict thermal control.
Synthesis Pathway
The most reliable route proceeds via the nucleophilic displacement of chlorine in 4,6-dichloropyrimidine by hydroxylamine, followed by oxidation.
Step 1: Hydroxylamine Substitution
Step 2: Oxidation to Nitroso
Visualization of Reaction & Equilibrium
The following diagram illustrates the synthesis flow and the critical thermodynamic equilibrium between the monomer and dimer.
Caption: Synthesis pathway showing the critical reversible equilibrium between the reactive nitroso monomer and the stable azodioxy dimer.
Handling & Stability Guidelines
Thermal Stability
-
Storage: Store at -20 °C under argon. The monomer is prone to oxidative degradation to the nitro analog (4-chloro-6-nitropyrimidine) if exposed to air at room temperature.
-
Solution Stability: Solutions in protic solvents (MeOH, EtOH) are less stable than in aprotic solvents (DCM, Toluene) due to potential nucleophilic attack at the C-Cl position.
Safety Profile
-
Energetics: As a nitroso compound with a chloro-pyrimidine core, the compound has a high nitrogen content. While not a primary explosive, it should be treated as an energetic material .
-
Incompatibility: Avoid contact with strong reducing agents (forms amines) or strong nucleophiles (displaces Cl) unless intended.
References
-
Beaudoin, D., & Wuest, J. D. (2016).[2] Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286.[2] [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[3] Molbank, 2017(1), M923. [Link]
-
PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine (Compound Summary). National Library of Medicine. [Link]
-
Corbett, M. D., et al. (1980). Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene.[4] Biochemical Journal, 187, 893–903. [Link]
Sources
- 1. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 2. Dimerization of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PMC [pmc.ncbi.nlm.nih.gov]
